Product packaging for Renitek(Cat. No.:CAS No. 77549-59-8)

Renitek

Cat. No.: B1234160
CAS No.: 77549-59-8
M. Wt: 492.5 g/mol
InChI Key: OYFJQPXVCSSHAI-BMSLDGIRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Renitek is a product formulation for research that contains the active compound Enalapril, a potent, long-acting, and non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor . Enalapril is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, enalaprilat . The mechanism of action for this compound involves the specific inhibition of ACE, which subsequently blocks the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II . Suppression of the renin-angiotensin-aldosterone system (RAAS) leads to vasodilation, reduced vascular resistance, and decreased aldosterone secretion, which ultimately results in lowered blood pressure . This makes this compound (Enalapril) a critical tool for scientific investigation in essential and renovascular hypertension research, as well as in studies of heart failure and asymptomatic left ventricular dysfunction . Research applications also extend to exploring its effects on renal hemodynamics; administration has been associated with increased renal blood flow and has demonstrated antiproteinuric effects in models of renal disease . From a pharmacokinetic perspective, following oral administration, the prodrug Enalapril is rapidly absorbed and hydrolyzed to Enalaprilat, which is a highly specific ACE inhibitor . Enalaprilat accounts for the long-lasting pharmacodynamic effects, with ACE inhibition typically occurring 2 to 4 hours after oral administration of an individual dose of Enalapril and a duration of effect maintained for at least 24 hours . Researchers can utilize this compound to study cardioprotective mechanisms, including the retardation of progressive cardiac dilatation and the reduction of coronary ischemic events in subjects with left ventricular dysfunction . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32N2O9 B1234160 Renitek CAS No. 77549-59-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16+,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFJQPXVCSSHAI-BMSLDGIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Perspectives and Discovery of Angiotensin Converting Enzyme Inhibitors

Early Investigations into the Renin-Angiotensin System's Biological Role

Early investigations into the biological role of the renin-angiotensin system (RAS) laid the groundwork for the discovery of ACE inhibitors. The RAS is a complex hormonal system that plays a crucial role in regulating blood pressure and fluid and electrolyte balance. nih.govdrugbank.com The cascade begins with renin, an enzyme produced by the kidneys, which cleaves angiotensinogen (B3276523), a protein produced by the liver, to form angiotensin I. nih.govnih.govnih.gov Angiotensin I is a relatively inactive decapeptide. nih.gov It is then converted to the highly active octapeptide angiotensin II by angiotensin-converting enzyme (ACE). nih.gov Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone (B195564), which promotes sodium and water retention, further increasing blood pressure. nih.govfishersci.se

Research into the RAS gained momentum with the discovery of peptides in the venom of the Brazilian pit viper, Bothrops jararaca, that were found to potentiate the effects of bradykinin (B550075), a vasodilator peptide, and inhibit the activity of ACE. laskerfoundation.orgwikipedia.orglgcstandards.com One such peptide, teprotide (B1582845), a nonapeptide isolated from the venom, was shown to be a potent inhibitor of ACE and demonstrated blood-pressure-lowering activity in hypertensive patients. laskerfoundation.orgwikipedia.orgwikipedia.org While teprotide confirmed the importance of ACE in blood pressure regulation, its peptide nature limited its therapeutic use due to a lack of oral activity. wikipedia.orgwikipedia.org

Conceptual Frameworks for Enzyme Inhibition and Rational Drug Design

The pursuit of orally active ACE inhibitors necessitated the application of conceptual frameworks for enzyme inhibition and rational drug design. Rational drug design involves the logical construction of molecules to precisely fit and interact with a specific macromolecular target, in this case, the active site of ACE. laskerfoundation.orgmdpi.com

Based on studies with substrates and inhibitors, ACE was understood to be a zinc-containing metalloprotein and a carboxypeptidase. wikipedia.org Although ACE releases dipeptides from the C-terminus of its substrates, unlike the single amino acids released by pancreatic carboxypeptidase A, it was hypothesized that their mechanism of action and active site might share similarities. wikipedia.org This understanding, coupled with knowledge of the structure-activity relationships of known ACE inhibitors like the venom peptides, guided the design process. Researchers aimed to synthesize small molecules that could mimic the binding interactions of the peptide inhibitors at the ACE active site. mdpi.com

Key features of the ACE active site were proposed, including a positively charged region to interact with the carboxyl group of the substrate or inhibitor and a zinc ion essential for enzymatic activity. wikipedia.org The goal was to design a non-peptide molecule that could effectively chelate the zinc ion and interact with other subsites within the enzyme's active cleft, thereby blocking the conversion of angiotensin I to angiotensin II. mdpi.com

Origins of Enalapril (B1671234) Maleate (B1232345): Contributions from Molecular Modeling and Targeted Synthesis

The origins of enalapril maleate are rooted in targeted research programs that utilized molecular modeling and directed chemical synthesis. Following the discovery and initial development of captopril (B1668294), the first orally active ACE inhibitor which contained a sulfhydryl group, Merck Sharp and Dohme Research Laboratories embarked on a program to develop a competing product. wikipedia.orgresearchgate.net This effort aimed to overcome some of the limitations associated with the sulfhydryl group of captopril, such as the potential for certain adverse effects. wikipedia.org

Enalaprilat (B1671235), the active metabolite of enalapril, was developed first. wikipedia.org In the design of enalaprilat, the sulfhydryl moiety present in captopril was replaced with a carboxylate moiety. wikipedia.org Additional structural modifications were incorporated through structure-based design to achieve potency comparable to captopril. wikipedia.org However, enalaprilat exhibited poor oral bioavailability. wikipedia.org

To address the issue of poor oral absorption of enalaprilat, the ethyl ester prodrug, enalapril, was synthesized. researchgate.net The esterification of the carboxyl group improved the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract. nih.gov Once absorbed, enalapril is rapidly hydrolyzed in the body by esterases to the active dicarboxyl-containing metabolite, enalaprilat, which then exerts its inhibitory effect on ACE. nih.govresearchgate.net

Enalapril maleate is the maleate salt of enalapril. nih.gov The synthesis and development of enalapril maleate were a result of systematic structural modifications guided by the understanding of the ACE active site and the principles of rational drug design, including insights from molecular modeling. drugbank.comdrugbank.com This targeted synthesis approach, building upon the knowledge gained from earlier ACE inhibitors and the intricacies of the RAS, led to the creation of enalapril maleate as a stable, orally administrable prodrug that could effectively deliver the active ACE inhibitor, enalaprilat, to the systemic circulation. researchgate.net

Molecular and Mechanistic Elucidation of Enalaprilat S Ace Inhibition

Enalapril (B1671234) as a Prodrug: Enzymatic Hydrolysis to Enalaprilat (B1671235)

Enalapril is classified as a prodrug within the class of angiotensin-converting enzyme (ACE) inhibitors. drugbank.com As a prodrug, enalapril is largely pharmacologically inactive and requires metabolic conversion within the body to yield its active form, enalaprilat. drugbank.compatsnap.com This biotransformation primarily occurs through the enzymatic hydrolysis of the ethyl ester group present in enalapril. drugbank.compatsnap.comfda.gov Hepatic esterases are the key enzymes responsible for mediating this de-esterification process. drugbank.compatsnap.com Following oral administration, approximately 60% of the absorbed dose of enalapril undergoes extensive hydrolysis to enalaprilat. drugbank.com This conversion is critical for the therapeutic effects of the drug, as enalapril itself is only a weak inhibitor of ACE. drugbank.com Peak serum concentrations of enalaprilat are typically observed three to four hours after an oral dose of enalapril maleate (B1232345). fda.gov Metabolism beyond this bioactivation to enalaprilat is generally not observed in humans. drugbank.com

Detailed Interaction Kinetics and Binding Site Characteristics of Enalaprilat with ACE

Enalaprilat exerts its pharmacological effects by competitively inhibiting ACE. nih.govdrugbank.com ACE is a peptidyl dipeptidase enzyme. fda.govpfizer.com Enalaprilat binds to the active site of ACE, thereby preventing the enzyme from binding to its natural substrates. proteopedia.org The interaction between enalaprilat and ACE involves several types of molecular forces. Enalaprilat is reported to bind to ACE via electrostatic interactions with specific amino acid residues in the active site, including His 353, Ala 354 (backbone oxygen), Glu 384, Lys 511, His 513, Tyr 520, and Tyr 523. proteopedia.org A crucial aspect of the binding involves the interaction with the zinc cation located within the ACE active site. proteopedia.org This interaction contributes significantly to the inhibitory potency of enalaprilat, classifying it within the carboxylate class of reversible metallopeptidase inhibitors where the inhibitor's carboxylate group often coordinates with the active site zinc. ebi.ac.uk

Enalaprilat is known as a slow tight-binding inhibitor of ACE. ebi.ac.uk The kinetics of inhibition have been studied in detail for similar ACE inhibitors like ramiprilat (B1678798). ebi.ac.uk While specific detailed kinetic parameters (like Ki values) for enalaprilat are mentioned in the context of its effectiveness, precise numerical data tables on interaction kinetics were not extensively detailed in the search results beyond general statements about its potency and competitive inhibition.

Biochemical Pathways of Angiotensin I Conversion Inhibition

The primary mechanism by which enalaprilat functions is by inhibiting the conversion of angiotensin I to angiotensin II. fda.govnih.govdrugbank.compfizer.com This process is a key step in the renin-angiotensin-aldosterone system (RAAS), a critical pathway involved in regulating blood pressure and fluid and electrolyte balance. drugbank.compatsnap.comfda.gov In the RAAS, renin cleaves angiotensinogen (B3276523) to form angiotensin I, a relatively inactive decapeptide. fishersci.senih.govmerckvetmanual.com ACE then catalyzes the removal of two terminal amino acids from angiotensin I, converting it into the potent vasoconstrictor angiotensin II. fda.govnih.govmerckvetmanual.com By competitively inhibiting ACE, enalaprilat reduces the production and plasma levels of angiotensin II. drugbank.comfda.gov This reduction in angiotensin II leads to decreased vasopressor activity, contributing to vasodilation and reduced vascular resistance. drugbank.comfda.gov

Influence on Bradykinin (B550075) Degradation and Kininase II Activity

Data on Bradykinin Half-Life in Human Plasma with and without Enalaprilat Inhibition:

ConditionEstimated Bradykinin Half-Life (s)
Normal Plasma34 frontiersin.org
Plasma with Enalaprilat (130 nM)~426 (7.1 minutes) frontiersin.org

Note: Data derived from in vitro studies. frontiersin.org

Modulatory Effects on the Renin-Angiotensin System Beyond Angiotensin II Formation

While the primary action of enalaprilat is the inhibition of angiotensin I to angiotensin II conversion, its effects modulate the RAAS in other ways. The decrease in angiotensin II levels due to ACE inhibition leads to a loss of the negative feedback mechanism that angiotensin II normally exerts on renin release. drugbank.com This can result in increased plasma renin activity. drugbank.comdrugbank.com Furthermore, the reduction in angiotensin II leads to decreased aldosterone (B195564) secretion from the adrenal cortex. drugbank.comfda.govpfizer.com Aldosterone promotes sodium and water retention, so reduced levels contribute to decreased blood volume. patsnap.comfda.gov Although the decrease in aldosterone secretion may be small, it can lead to small increases in serum potassium. fda.govpfizer.com While these are significant modulations of the RAAS, the core mechanism remains the inhibition of ACE and the subsequent reduction in angiotensin II and increased bradykinin levels.

Preclinical Pharmacological Investigations of Enalapril Maleate

In Vitro Characterization of ACE Inhibition Potency and Selectivity

Enalapril (B1671234) maleate (B1232345) itself is a weak ACE inhibitor in vitro because the necessary esterases for its conversion to the active diacid, enalaprilat (B1671235) (MK-422), are not present in vitro nih.govselleckchem.com. Enalaprilat is a potent and specific inhibitor of ACE nih.govselleckchem.comfda.gov. In vitro studies using hog plasma ACE showed that enalaprilat inhibited the enzyme with an IC50 (concentration causing 50% inhibition) between 1.25 and 1.5 nM nih.govfda.gov. This demonstrated that enalaprilat was significantly more potent than captopril (B1668294), another ACE inhibitor, which had an IC50 of 20 nM fda.gov. Enalaprilat also inhibited ACE activity in rat lung, aorta, kidney, and plasma with IC50 values ranging from 1.4 to 1.8 nM fda.gov.

ACE is also involved in the inactivation of bradykinin (B550075). In in vitro experiments using guinea-pig ileum, enalapril enhanced the contractile response to bradykinin, indicating inhibition of bradykinin breakdown fda.gov. Enalaprilat retained selectivity for inhibiting angiotensin I versus potentiating bradykinin in the isolated guinea pig ileum system nih.gov.

Animal Model Studies for Investigating Systemic and Organ-Specific RAAS Modulation

Animal model studies have been crucial in understanding how enalapril maleate affects the RAAS in vivo. As a prodrug, enalapril is converted to enalaprilat in the liver and other tissues, which then exerts its inhibitory effect on ACE nih.govnih.govresearchgate.netnih.gov. Inhibition of ACE blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, and also reduces the degradation of bradykinin nih.govfda.gov. This leads to decreased plasma angiotensin II levels and increased plasma renin activity due to the loss of negative feedback by angiotensin II medicines.org.uk.

Preclinical evidence from studies in dystrophic murine models has strongly suggested beneficial effects of RAAS blocking medications, including ACE inhibitors like enalapril, on dystrophin-deficient cardiomyopathy (DDC) mdpi.com. These studies indicated that blocking the RAAS pathway could prevent or slow the progression of myocardial fibrosis and improve cardiac function in these models mdpi.com. Local tissue RAAS, particularly angiotensin II and its receptor AT1R, appears to play a central role in the development of myocardial fibrosis in DDC mdpi.com.

Renal Hemodynamic Studies in Animal Models

Preclinical studies in animal models have investigated the effects of enalapril on renal hemodynamics. In spontaneously hypertensive rats, enalapril treatment led to preferential preglomerular vasodilation and increased renal blood flow without altering whole-kidney and single-nephron glomerular filtration rates nih.gov. These hemodynamic changes were associated with reductions in albuminuria and glomerulosclerosis nih.gov.

In a study using heterozygous Han:SPRD rats, a model for autosomal dominant polycystic kidney disease (ADPKD), enalapril treatment was associated with a decrease in kidney weight and cyst volume density physiology.org. While this structural benefit was observed, significant differences in blood urea (B33335) nitrogen (BUN) and renal blood flow were not consistently seen with enalapril treatment alone in this specific model physiology.org. However, a significant decrease in mean arterial pressure (MAP) was observed in the enalapril-treated ADPKD animals physiology.org.

Enalapril has also shown the ability to attenuate the progression of renal disease in experimental models of chronic renal failure and diabetic nephropathy, potentially by lowering intraglomerular pressures nih.gov. In conscious sodium-replete dogs, enalapril produced significant increases in sodium chloride excretion and increased glomerular filtration rate (GFR), effective renal plasma flow (ERPF), and plasma renin activity (PRA) fda.gov.

Cardiovascular Systemic Resistance Alterations in Preclinical Settings

Enalapril lowers peripheral vascular resistance without causing a significant increase in heart rate selleckchem.comnih.gov. In hemodynamic studies in patients with essential hypertension, blood pressure reduction was accompanied by a reduction in peripheral arterial resistance with an increase in cardiac output and little or no change in heart rate medicines.org.ukmedsinfo.com.au. While these are clinical findings, they are consistent with the expected preclinical effects of ACE inhibition on systemic resistance.

In animal models, inhibition of ACE by enalaprilat blocks the potent vasoconstrictive actions of angiotensin II, leading to vasodilation and a reduction in systemic vascular resistance nih.gov. Studies in dogs with experimentally induced pulmonary stenosis showed that ACE inhibitors like enalapril maleate could impact myocardial remodeling nih.gov.

Genotoxicity Assessments in Preclinical Models

Genotoxicity studies have been conducted on enalapril maleate and its active metabolite, enalaprilat. Neither enalapril maleate nor enalaprilat were found to be mutagenic in the Ames microbial mutagen test, both with and without metabolic activation medsinfo.com.auscbt.comnih.govfda.govhres.ca.

Further genotoxicity assessments in preclinical models, including the rec-assay, reverse mutation assay with Escherichia coli, sister chromatid exchange with cultured mammalian cells, and the micronucleus test with mice, have also shown negative results for enalapril medsinfo.com.aunih.govfda.govhres.ca. An in vivo cytogenetic study using mouse bone marrow was also negative medsinfo.com.aunih.govfda.govorganon.com. While one in vitro chromosomal aberration test showed clastogenic effects at high concentrations (10 and 20 mg/mL), this was not observed at a lower concentration (5 mg/mL) hres.ca.

Carcinogenicity Studies in Animal Species

Carcinogenicity studies have been performed in animal species to assess the potential of enalapril maleate to cause cancer. There was no evidence of a tumorigenic effect when enalapril was administered to male and female rats for 106 weeks at doses up to 90 mg/kg/day medsinfo.com.auscbt.comnih.govfda.govhres.caorganon.comorganon.comhres.ca. This dose was approximately 150 times the maximum daily human dose scbt.comhres.cahres.ca.

Studies in male and female mice, where enalapril was administered for 94 weeks at doses up to 90 and 180 mg/kg/day, respectively, also showed no evidence of carcinogenicity scbt.comnih.govfda.govhres.caorganon.comorganon.comhres.ca. These doses were approximately 150 and 300 times the maximum daily human dose, respectively scbt.comhres.ca.

Reproductive and Developmental Toxicology in Animal Models

Reproductive and developmental toxicity studies in animal models have investigated the potential effects of enalapril maleate on fertility and development. Studies in male and female rats treated with up to 90 mg/kg/day of enalapril showed no adverse effects on reproductive performance nih.govfda.govorganon.comorganon.com.

However, studies in pregnant animals have indicated potential developmental toxicity. While no teratogenic effects were observed in studies of pregnant rats and rabbits, fetotoxicity was reported scbt.comhres.ca. In rats, fetotoxicity, expressed as a decrease in average fetal weight, occurred at a high dose of 1200 mg/kg/day hres.ca. Effects on postnatal development and newborn survival were also noted in rat pups at doses of 30 and 90 mg/kg/day hres.caorganon.comorganon.com. Increased incidence of deaths in F1 pups during lactation was observed at these doses hres.ca.

In rabbits, maternal and fetal toxicity occurred at doses of 1 mg/kg/day or more hres.caorganon.comorganon.com. Although saline supplementation could prevent some toxicity at lower doses, it was not effective at higher doses hres.ca.

Preclinical data suggest that the human fetus may be more vulnerable to in utero enalapril exposure compared to some animal species due to differences in fetal exposure and the earlier development of target organ systems like the kidney and the renin-angiotensin system in humans researchgate.netnih.govfda.gov. Studies in neonatal rats and piglets at high, supra-pharmacodynamic dosages have shown irreversible kidney abnormalities, suggesting that an intact renin-angiotensin system may be necessary for normal kidney development during this period fda.gov. Deleterious effects on heart and lung growth were also seen at these high dosages fda.gov.

Interactive Data Tables:

Study TypeSpeciesDose (mg/kg/day)Key FindingCitation
In Vitro ACE Inhibition (Enalaprilat)Hog Plasma-IC50: 1.2-1.5 nM (more potent than captopril) nih.govfda.gov
In Vitro ACE Inhibition (Enalaprilat)Rat Tissues-IC50: 1.4-1.8 nM fda.gov
Renal HemodynamicsSH Rats-Increased renal blood flow, reduced albuminuria and glomerulosclerosis nih.gov
Renal HemodynamicsADPKD Rats-Decreased kidney weight and cyst volume density, decreased MAP physiology.org
Renal HemodynamicsDogs1.0 (i.v.)Increased Na/Cl excretion, GFR, ERPF, PRA fda.gov
Genotoxicity (Ames Test)Bacteria-Negative medsinfo.com.auscbt.comnih.govfda.govhres.ca
Genotoxicity (In vivo)Mouse-Negative (Micronucleus, Cytogenetic) medsinfo.com.aunih.govfda.govorganon.com
CarcinogenicityRatUp to 90No evidence of tumorigenic effect (106 weeks) medsinfo.com.auscbt.comnih.govfda.govhres.caorganon.comorganon.comhres.ca
CarcinogenicityMouseUp to 180No evidence of carcinogenicity (94 weeks) scbt.comnih.govfda.govhres.caorganon.comorganon.comhres.ca
Reproductive PerformanceRatUp to 90No adverse effects on fertility nih.govfda.govorganon.comorganon.com
Developmental Toxicity (Fetotoxicity)Rat1200Decreased fetal weight hres.ca
Developmental Toxicity (Postnatal/Newborn)Rat30, 90Effects on postnatal development, increased pup deaths during lactation hres.caorganon.comorganon.com
Developmental Toxicity (Maternal/Fetal Tox)Rabbit1 or moreMaternal and fetal toxicity hres.caorganon.comorganon.com
Developmental Toxicity (Kidney Dev.)Neonatal RatsHigh dosesIrreversible kidney abnormalities fda.gov
Developmental Toxicity (Heart/Lung Dev.)Neonatal PigsHigh dosesDeleterious effects on heart and lung growth fda.gov

Effects on Fertility and Reproductive Performance

Preclinical studies in rats have investigated the potential effects of enalapril maleate on fertility and general reproductive performance. In these studies, male and female rats were treated with varying doses of enalapril.

Data from reproductive toxicity studies in rats suggest that enalapril maleate has no adverse effects on fertility and reproductive performance when administered at certain dose levels. efda.gov.etmedicines.org.ukmedsinfo.com.au For instance, no adverse effects on reproductive performance were observed in male and female rats treated with up to 90 mg/kg/day of enalapril. drugbank.commedsinfo.com.aumedsinfo.com.aufda.gov This dose is approximately 26 times the maximum recommended human daily dose (MRHDD) on a body surface area basis. fda.govpfizer.com

However, some studies have indicated potential effects at higher doses or in specific scenarios. One study in which female rats were dosed prior to mating through gestation showed an increased incidence of rat pup deaths during lactation. efda.gov.etmedicines.org.uk

Research in goats has explored the impact of enalapril maleate on ovarian response and in vitro embryo production. One study found that administration of enalapril maleate during a hormonal protocol increased the proportion of total follicles observed in multiparous goats. nih.gov However, this treatment did not significantly affect the quantity or quality of oocytes recovered or the number of embryos cleaved in vitro in either nulliparous or multiparous animals. nih.gov Another study in goats confirmed the hypotensive effect of enalapril maleate on ovarian artery and intraovarian blood flow, suggesting that this might contribute to a lower follicular response observed in treated animals. researchgate.net

Based on the available preclinical data, enalapril maleate appears to have no adverse effects on the fundamental aspects of fertility and reproductive performance in rats at doses significantly exceeding typical human therapeutic exposures. However, potential effects on pup survival during lactation in rats and modulation of ovarian response in goats have been noted in specific study conditions.

Placental Transfer and Excretion in Lactating Animals

Studies in animals have demonstrated that enalapril and its active metabolite, enalaprilat, can cross the placental barrier and be excreted in milk.

Radioactivity was found to cross the placenta following administration of labeled enalapril maleate to pregnant hamsters. fda.govpfizer.comnih.govhres.ca The drug has also been shown to cross the placental barrier in rats. drugbank.comhres.cahres.ca Enalaprilat has been shown to rapidly cross the primate placenta in rhesus macaques following maternal intravenous infusion, with fetal plasma concentrations reaching 50% to 65% of maternal values. nih.gov Enalaprilat was retained in fetal plasma approximately three to four times longer than in maternal plasma in this study. nih.gov

Regarding excretion in milk, enalapril maleate has been demonstrated to be secreted into the milk of lactating rats. medsinfo.com.aufda.govpfizer.comnih.gov Milk in lactating rats contains radioactivity following administration of 14C-enalapril maleate. fda.govpfizer.comnih.gov In one study in lactating rats given 10 mg/kg orally of 14C-enalapril, the drug concentration in milk averaged 0.09 and 0.36 mcg equivalents/ml at one and four hours after dosing, respectively. fda.gov The corresponding average plasma levels were 3.64 and 0.59 mcg equivalents/ml at these time points. fda.gov

Limited pharmacokinetic data in humans suggest very low concentrations of enalaprilat in breast milk. medicines.org.ukhpra.ie However, preclinical data clearly indicate transfer into milk in animal models. efda.gov.et

Based on these preclinical findings, enalapril and/or enalaprilat cross the placenta and are present in the milk of lactating animals.

Table 1: Summary of Preclinical Findings on Fertility and Reproductive Performance

SpeciesDose Range (mg/kg/day)Duration of DosingKey Findings on Fertility/ReproductionSource Index
Rat10 - 90Not specified (Reproductive studies)No adverse effects on reproductive performance in males and females. drugbank.commedsinfo.com.aumedsinfo.com.aufda.gov
RatPrior to mating through gestationThrough gestation and lactationIncreased incidence of pup deaths during lactation. efda.gov.etmedicines.org.uk
GoatVaried (during hormonal protocol)During hormonal protocolIncreased total follicles in multiparous goats; no effect on oocyte quality or embryo cleavage. nih.gov
Goat0.4 (during hormonal protocol)11 daysHypotensive effect on ovarian blood flow; reduced follicular depletion and growth of large follicles. researchgate.net

Table 2: Summary of Preclinical Findings on Placental Transfer and Excretion in Lactation

SpeciesRoute of AdministrationFindings on Placental TransferFindings on Excretion in LactationSource Index
HamsterNot specifiedRadioactivity crossed the placenta.Not specified. fda.govpfizer.comnih.govhres.ca
RatNot specifiedDrug crossed the placental barrier.Secreted into milk; radioactivity found in milk. drugbank.comefda.gov.etmedicines.org.ukmedsinfo.com.aufda.govpfizer.comnih.govhres.ca
RatOral (10 mg/kg)Not specified.Drug concentration in milk averaged 0.09 and 0.36 mcg equivalents/ml at 1 and 4 hours post-dosing. fda.gov
Rhesus MacaqueIntravenousEnalaprilat rapidly crossed the placenta (fetal AUC 50-65% of maternal).Not specified. nih.gov

Pharmacokinetic and Biotransformation Aspects of Enalapril and Enalaprilat in Research Models

Absorption Dynamics of Enalapril (B1671234) Prodrug

Following oral administration, enalapril is absorbed from the gastrointestinal tract mims.com. Studies in rats indicate that the prodrug enalapril is well absorbed from the jejunum umich.edu. The absorption of enalapril in rats was estimated to be around 34%, while in dogs it was approximately 61% after a 1 mg/kg oral dose of 14C-enalapril maleate (B1232345) osti.gov. The permeability of enalapril in rat jejunum has been shown to be concentration-dependent and decreased by certain dipeptides, suggesting a potential involvement of the small peptide carrier-mediated transport system in its absorption umich.edu. In contrast, enalaprilat (B1671235) is poorly absorbed following oral administration in both rats and dogs, with approximately 11% oral absorption compared to intravenous administration in rats umich.edu.

Biotransformation Pathways and Esterase-Mediated Hydrolysis of Enalapril

Enalapril is a prodrug that undergoes rapid biotransformation through hydrolysis of its ethyl ester group to form the active metabolite, enalaprilat drugbank.comnih.govfda.gov. This conversion is primarily mediated by esterases drugbank.comnih.govncats.io. In vitro studies have shown that liver homogenates from rats and dogs are capable of this bioconversion fda.gov. Evidence from in vivo studies also suggests that post-absorptive hydrolysis occurs in dogs and monkeys fda.gov. While plasma of rats, mice, gerbils, and to a lesser extent, guinea pigs, demonstrated the capability to hydrolyze enalapril in vitro, plasma from dogs, monkeys, and humans did not exhibit this activity fda.gov. The liver is considered the major site for the transformation of enalapril to enalaprilat umich.edunih.gov. In rats and dogs, no significant metabolites other than enalaprilat have been detected in urine or urine extracts tandfonline.com.

Distribution Profiles of Enalapril and Enalaprilat in Animal Tissues

Radioactivity from 14C-enalapril was widely distributed in rat tissues at one hour following intravenous administration, with barely detectable levels in most tissues at 48 hours fda.gov. Lung tissue showed the highest levels at 24 and 48 hours fda.gov. Studies in rats receiving multiple doses of enalapril maleate did not show accumulation in any tissues fda.govnih.gov. Enalaprilat is shown to penetrate into most tissues, particularly the kidneys and vascular tissue drugbank.comnih.gov. Minimal penetration of enalapril into breast milk has been observed in lactating rats fda.govfda.gov. Significant fetal transfer of the drug occurs in rats and hamsters, crossing the placental barrier drugbank.comnih.gov.

In rats poisoned with a high dose of enalapril, the predominant presence of the analyte was found in the lungs, small intestine with contents, stomach with contents, and blood in healthy animals. researchgate.net. However, in animals with impaired renal excretory function, there was a significant increase in the presence of the toxicant in the kidneys, blood, and spleen researchgate.net.

Blood-Brain Barrier Penetration Studies (Animal Data)

Studies in dogs indicate that both enalapril and enalaprilat cross the blood-brain barrier poorly drugbank.comnih.govfda.govnih.gov. Enalaprilat does not appear to enter the brain in dogs fda.gov. While enalapril is generally considered non-BBB permeable, studies in mice and humans have suggested it may have neuroprotective effects researchgate.net. Research in stroke-prone hypertensive rats suggests that enalapril may protect the blood-brain barrier, potentially by reducing the formation of reactive oxygen species ahajournals.orgnih.gov. Angiotensin II can increase the permeability of the blood-brain barrier under certain pathological conditions, and a reduction in angiotensin II levels due to ACE inhibition could potentially reverse this increased permeability ahajournals.org.

Elimination Kinetics of Enalaprilat in Research Contexts

Enalapril is mainly eliminated through renal excretion drugbank.com. In rats, 26% of an oral dose of 14C-enalapril maleate was excreted in the urine and 72% in the feces over 72 hours osti.govresearchgate.net. In dogs, 40% was excreted in the urine and 36% in the feces over the same period osti.govresearchgate.net. Following intravenous administration, the presence of radioactivity in the feces of both species suggests some biliary excretion occurs osti.gov. Enalaprilat is primarily excreted via the kidneys nih.gov. In rats, enalaprilat is poorly absorbed umich.edu. The effective half-life of enalaprilat in humans following multiple doses is reported to be 11-14 hours, with a prolonged terminal half-life of 35-38 hours attributed to binding to ACE drugbank.commedscape.com. While specific elimination kinetics in various animal research models are detailed in individual studies, the primary route of elimination for enalaprilat across species appears to be renal excretion.

Advanced Analytical Methodologies for Enalapril and Enalaprilat Quantification in Research

Chromatographic Techniques for Bioanalytical Quantification (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are the cornerstone for the quantitative analysis of enalapril (B1671234) and its active metabolite, enalaprilat (B1671235), in various biological samples. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalently used methods due to their sensitivity, specificity, and reliability. nih.govtandfonline.com

High-Performance Liquid Chromatography (HPLC)

HPLC methods have been extensively developed for the simultaneous determination of enalapril and enalaprilat. A common approach involves reversed-phase chromatography. For instance, a simple reversed-phase HPLC method has been developed using a Purospher Start C18 column with a mobile phase consisting of methanol (B129727), acetonitrile (B52724), and water (70:30 v/v, pH 3.5), with UV detection at 215 nm. This method demonstrated good linearity over a concentration range of 2.5-100 μg/mL. Another HPLC method utilized a Grace Platinum C8 EPS column with a mobile phase of acetonitrile and 20 mmol phosphate (B84403) buffer (pH 2.2) at a 25:75 v/v ratio, also with UV detection at 215 nm. scispace.com This method showed high sensitivity with a limit of detection (LOD) of 0.021% and a limit of quantification (LOQ) of 0.062%. scispace.com

Table 1: HPLC Method Parameters for Enalapril and Enalaprilat Analysis
ParameterMethod 1Method 2
ColumnPurospher Start C18 (250 cm x 4.6 mm, 5 μm)Grace Platinum C8 EPS (250 mm x 4.6 mm, 5 μm)
Mobile PhaseMethanol:Acetonitrile:Water (70:30 v/v, pH 3.5)Acetonitrile:20 mmol Phosphate Buffer (25:75 v/v, pH 2.2)
Flow Rate1 mL/min2 mL/min
Detection Wavelength215 nm215 nm
Linearity Range (Enalapril)2.5-100 µg/mLNot specified in percentage
LOD3.9 ng/mL0.021%
LOQ12 ng/mL0.062%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, particularly in complex biological matrices like plasma, LC-MS/MS is the preferred method. researchgate.net These methods often involve a simple sample preparation step, such as protein precipitation or solid-phase extraction (SPE). nih.govchromatographyonline.com

One LC-MS/MS method for the simultaneous determination of enalapril and enalaprilat in human plasma utilized a C18 column with a mobile phase of methanol and 20 mM ammonium (B1175870) acetate (B1210297) (53:47, v/v) containing 0.15% trifluoroacetic acid. bohrium.com The detection was performed using electrospray ionization (ESI) in the positive selective ion monitoring mode. This method was validated over a linear range of 1.56–400 ng/mL with a limit of quantification of 1.56 ng/mL for both analytes. bohrium.com Another highly sensitive LC-MS/MS method reported a lower limit of quantification (LLOQ) of 1 ng/mL for both enalapril and enalaprilat in human plasma, with a linearity range of 1–500 ng/mL. nih.gov

A rapid LC-MS/MS method was developed with a total run time of only 2.0 minutes, using a Hypurity C18 column and an isocratic mobile phase. slideshare.net This method demonstrated excellent linearity within the range of 0.064 to 431.806 ng/mL for enalapril and 0.064 to 431.720 ng/mL for enalaprilat. slideshare.net

Table 2: LC-MS/MS Method Parameters for Enalapril and Enalaprilat Bioanalysis
ParameterMethod AMethod BMethod C
Sample PreparationDeproteinization with acetoneProtein precipitationSolid-phase extraction (SPE)
ColumnC18Not specifiedHypurity C18 (50 mm × 4.6 mm, 5 µm)
Linearity Range (ng/mL)1.56–4001–5000.064–431.806 (Enalapril), 0.064–431.720 (Enalaprilat)
LLOQ (ng/mL)1.5610.064
Ionization ModeESI PositiveNot specifiedESI Positive

Spectroscopic Methods for Structural Characterization and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of enalapril maleate (B1232345). These methods provide detailed information about the molecular structure and can detect the presence of impurities.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique used for the initial characterization of enalapril maleate. The compound exhibits a characteristic absorption maximum at approximately 208 nm in methanol. chemicalbook.com

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the enalapril maleate molecule. The infrared spectral data for enalapril maleate and its complexes have been studied, suggesting that enalapril can act as a bidentate ligand, coordinating with metal ions through its carboxylate oxygen and amide carbonyl oxygen. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of enalapril maleate. ijpar.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of enalapril maleate, further confirming its identity. ijpar.com

Thermal Analysis

Thermoanalytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the purity and thermal stability of enalapril maleate. DSC analysis has shown an endothermic peak corresponding to the melting point of the drug at around 152.04°C. ijpar.com Thermal stability studies have indicated that enalapril maleate is stable up to 148°C, beyond which thermal degradation occurs. shd-pub.org.rs

Method Development and Validation for Preclinical Sample Analysis

The development and validation of analytical methods for preclinical sample analysis are governed by stringent guidelines from regulatory bodies. These methods must be proven to be reliable, reproducible, and accurate for the intended purpose.

Method Development

The development of a bioanalytical method involves optimizing several parameters, including sample preparation, chromatographic conditions (column, mobile phase, flow rate), and detector settings. The goal is to achieve a method that is selective for enalapril and enalaprilat, free from interference from endogenous components in the biological matrix, and sensitive enough to quantify the analytes at the expected concentrations. For HPLC methods, the development often focuses on achieving good resolution between enalapril, enalaprilat, and any potential impurities. scispace.com

Method Validation

Once a method is developed, it must be validated to ensure its performance. Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. bohrium.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov Intra-day and inter-day precision and accuracy are assessed.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Recovery: The efficiency of the sample extraction procedure.

Stability: The stability of the analytes in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage). bohrium.com

For example, a validated LC-MS/MS method for enalapril and enalaprilat in human plasma demonstrated intra-day relative standard deviations (RSD) of less than 8.16% for enalapril and 7.05% for enalaprilat, and inter-day RSDs within 8.42% and 5.72%, respectively. bohrium.com The extraction efficiency was reported to be over 84%. bohrium.com Another study reported mean accuracies for intraday quality control samples ranging from 103% to 113% for enalapril and 93% to 103% for enalaprilat. nih.gov

Future Directions and Emerging Research Avenues for Ace Inhibition

Investigation of Novel RAAS Components and Their Interaction with ACE Inhibitors

The classical understanding of the Renin-Angiotensin-Aldosterone System (RAAS) involves a linear cascade: renin converts angiotensinogen (B3276523) to angiotensin I, which is then converted by ACE to the potent vasoconstrictor angiotensin II. nih.govnews-medical.net However, research has revealed a far more complex system with additional enzymes, peptides, and receptors that play crucial roles in cardiovascular and renal regulation. nih.govnih.gov The RAAS is now recognized as having local tissue-specific systems in the heart, kidneys, and vasculature, which can operate independently of the systemic RAAS. oup.comwikipedia.org

Future research is focused on elucidating the roles of these newly identified RAAS components and understanding their interactions with traditional ACE inhibitors like enalapril (B1671234). Key areas of investigation include:

Angiotensin-Converting Enzyme 2 (ACE2): This enzyme acts as a counter-regulator to ACE. nih.gov It primarily degrades angiotensin II into the vasodilator peptide Angiotensin (1-7). nih.gov Furthermore, ACE2 can cleave angiotensin I to form Angiotensin (1-9), which is then converted to Angiotensin (1-7). nih.gov The ACE2-Ang (1-7) axis is thought to counterbalance the vasoconstrictive and proliferative effects of the classical ACE-Ang II axis. researchgate.net Understanding how chronic ACE inhibition with drugs like enalapril affects the activity and expression of ACE2 is a critical area of study.

The (Pro)renin Receptor: The discovery of a specific receptor for renin and its precursor, prorenin, has added another layer of complexity to the RAAS. nih.gov Binding of renin or prorenin to this receptor can trigger intracellular signaling pathways independent of angiotensin II generation, leading to profibrotic effects. nih.gov Research is needed to determine how ACE inhibitors influence this alternative pathway.

Alternative Angiotensin II Generation: Studies have identified pathways for angiotensin II production that are independent of ACE, involving enzymes such as chymase. nih.gov This "ACE escape" phenomenon may contribute to the incomplete suppression of Angiotensin II levels observed during long-term ACE inhibitor therapy. nih.gov Investigating the interplay between ACE-dependent and ACE-independent pathways is crucial for developing more comprehensive RAAS blockade strategies.

Pharmacological modulation of these novel components could offer improved cardiovascular and renal protection beyond what is currently achievable with ACE inhibitors or Angiotensin II Receptor Blockers (ARBs) alone. nih.govscilit.com

Exploration of Mechanistic Synergies with Other Pharmacological Classes (excluding clinical efficacy)

To enhance the therapeutic effects of ACE inhibition, researchers are exploring the mechanistic synergies of combining ACE inhibitors with other drug classes. This approach targets multiple pathological pathways simultaneously.

Neprilysin Inhibitors: Neprilysin is an enzyme responsible for the breakdown of several beneficial vasoactive peptides, including natriuretic peptides, bradykinin (B550075), and adrenomedullin. nih.govjacc.org The inhibition of neprilysin increases the levels of these peptides, promoting vasodilation and natriuresis. nih.gov However, neprilysin also degrades angiotensin II, so its inhibition alone can lead to a counteractive increase in RAAS activity. nih.gov A mechanistic synergy exists in combining an ACE inhibitor with a neprilysin inhibitor. This dual inhibition blocks the formation of angiotensin II while simultaneously preventing the breakdown of bradykinin and other vasodilatory peptides, leading to a more potent vasodilatory effect. nih.govduke.edu The initial approach with vasopeptidase inhibitors like omapatrilat, which combined both ACE and neprilysin inhibition in a single molecule, was mechanistically sound but was withdrawn due to an increased risk of angioedema, likely from the profound accumulation of bradykinin. nih.govoup.com

Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: SGLT2 inhibitors represent another class of drugs with significant cardiorenal protective effects. researchgate.net A key mechanistic synergy with ACE inhibitors lies in their complementary actions on renal hemodynamics. ACE inhibitors, such as enalapril, preferentially cause vasodilation of the efferent arteriole (the vessel exiting the glomerulus), which reduces intraglomerular pressure. researchgate.net In contrast, SGLT2 inhibitors are believed to cause vasoconstriction of the afferent arteriole (the vessel entering the glomerulus), also lowering intraglomerular pressure. researchgate.netnih.gov The combined effect of afferent vasoconstriction (SGLT2i) and efferent vasodilation (ACEi) provides a more pronounced reduction in glomerular hyperfiltration and pressure, which is a key mechanism of kidney damage. researchgate.netnih.gov

Beta-Blockers and Calcium Channel Blockers: The combination of ACE inhibitors and beta-blockers provides a comprehensive blockade of two key, interlinked neuroendocrine systems: the RAAS and the sympathetic nervous system. nih.gov ACE inhibitors act on the RAAS to induce vasodilation, while beta-blockers target the cardiovascular effects of the sympathetic nervous system, such as reducing cardiac output. nih.gov Similarly, combining an ACE inhibitor like lisinopril (B193118) with a calcium channel blocker like amlodipine (B1666008) offers synergistic effects by targeting different blood pressure regulation mechanisms. elpub.ru

Application of Advanced Computational and Modeling Techniques in ACE Inhibitor Design

The design and discovery of new ACE inhibitors are increasingly being driven by advanced computational and modeling techniques. researchandmarkets.com These in silico methods accelerate the research process, reduce costs, and allow for the rational design of more potent and specific molecules. tbzmed.ac.irijisrt.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to identify the relationship between the chemical structure of a compound and its biological activity. tbzmed.ac.irnih.gov By analyzing datasets of peptides and small molecules with known ACE-inhibitory activity, researchers can build predictive models. tbzmed.ac.irresearchgate.net These models help identify key structural features, such as the importance of hydrophobic amino acids at the C-terminal of a peptide, that are crucial for potent ACE inhibition. nih.gov QSAR assists in screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. tbzmed.ac.irnih.gov

Molecular Docking: This technique simulates the interaction between a ligand (the potential drug) and the active site of a target protein (ACE). mdpi.comopenmedicinalchemistryjournal.com Using the three-dimensional crystal structure of ACE, researchers can virtually screen thousands of compounds to predict their binding affinity and orientation within the enzyme's active site. mdpi.comsemanticscholar.org Docking studies help to understand the specific molecular interactions, such as hydrogen bonds and π-π stacking, that are critical for inhibition. mdpi.com For example, docking simulations have been used to validate how existing drugs like lisinopril and enalaprilat (B1671235) bind to ACE and to design new compounds with potentially superior binding energies. openmedicinalchemistryjournal.comsemanticscholar.orglongdom.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ACE-inhibitor complex over time. plos.org While docking provides a static snapshot of the binding, MD simulations can reveal the conformational changes in both the enzyme and the inhibitor upon binding, offering a more detailed understanding of the stability and flexibility of the interaction. plos.org

These computational approaches, often used in combination, create an integrated protocol for the rational design of novel ACE inhibitors. nih.gov They allow for the virtual generation and optimization of hundreds of potential drug candidates before committing to costly and time-consuming laboratory synthesis and in vitro assays. nih.govchcmj.ac.in

Computational TechniqueApplication in ACE Inhibitor DesignKey Findings/Examples
Quantitative Structure-Activity Relationship (QSAR) Predicts the inhibitory activity of new compounds based on their chemical structure. tbzmed.ac.irnih.govIdentifies crucial molecular descriptors and structural features (e.g., hydrophobicity) for high-potency inhibition. nih.gov
Molecular Docking Simulates the binding of potential inhibitors to the active site of the ACE protein. ijisrt.commdpi.comPredicts binding affinity and identifies key amino acid interactions; used to screen virtual libraries for promising candidates. mdpi.comsemanticscholar.org
Molecular Dynamics (MD) Simulations Analyzes the stability and conformational changes of the ACE-inhibitor complex over time. plos.orgProvides insights into the flexibility of the active site and the dynamic nature of the binding interaction. plos.org
Homology Modeling Creates a 3D model of a protein (like ACE) when its experimental structure is unknown, based on a known template structure. longdom.orgEnables structure-based drug design even in the absence of a crystal structure. longdom.org

Q & A

Q. What minimum experimental details are required to replicate this compound's preclinical efficacy studies?

  • Methodological Answer : Report animal strain, diet, blood pressure measurement techniques, and ACE activity assay protocols (e.g., fluorometric methods). Include raw data for dose-response curves and statistical code in supplementary materials. Follow standards from The Beilstein Journal of Organic Chemistry for compound characterization .

Q. How should researchers handle outliers in this compound's pharmacokinetic-pharmacodynamic (PK-PD) datasets?

  • Methodological Answer : Predefine outlier criteria (e.g., values >3 SD from mean) in statistical analysis plans. Use robust regression or nonparametric methods (e.g., Theil-Sen estimator) if outliers persist. Transparently document exclusions in manuscripts, referencing this compound's 170.0±7.2 mmHg baseline variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Renitek
Reactant of Route 2
Renitek

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.